Methyl 1-(tert-Butyl)-5-(2,4-dichlorophenyl)pyrazole-3-carboxylate
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Overview
Description
Methyl 1-(tert-Butyl)-5-(2,4-dichlorophenyl)pyrazole-3-carboxylate is a synthetic organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This particular compound is characterized by the presence of a tert-butyl group, two chlorine atoms on the phenyl ring, and a methyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(tert-Butyl)-5-(2,4-dichlorophenyl)pyrazole-3-carboxylate typically involves the cyclization of appropriate hydrazine derivatives with diketones or β-keto esters. The reaction conditions often include the use of solvents like ethanol or acetic acid and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(tert-Butyl)-5-(2,4-dichlorophenyl)pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: Halogen atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-3-carboxylic acid derivatives, while reduction may produce hydrazine derivatives.
Scientific Research Applications
Methyl 1-(tert-Butyl)-5-(2,4-dichlorophenyl)pyrazole-3-carboxylate has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 1-(tert-Butyl)-5-(2,4-dichlorophenyl)pyrazole-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate various biological processes, such as inflammation, cell proliferation, and microbial growth.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-(tert-Butyl)-5-phenylpyrazole-3-carboxylate
- Methyl 1-(tert-Butyl)-5-(2-chlorophenyl)pyrazole-3-carboxylate
- Methyl 1-(tert-Butyl)-5-(4-chlorophenyl)pyrazole-3-carboxylate
Uniqueness
Methyl 1-(tert-Butyl)-5-(2,4-dichlorophenyl)pyrazole-3-carboxylate is unique due to the presence of two chlorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to other similar compounds.
Properties
Molecular Formula |
C15H16Cl2N2O2 |
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Molecular Weight |
327.2 g/mol |
IUPAC Name |
methyl 1-tert-butyl-5-(2,4-dichlorophenyl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C15H16Cl2N2O2/c1-15(2,3)19-13(8-12(18-19)14(20)21-4)10-6-5-9(16)7-11(10)17/h5-8H,1-4H3 |
InChI Key |
XWVHTPWFJUPAFI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1C(=CC(=N1)C(=O)OC)C2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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